2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide
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Description
2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds through the manipulation of functional groups, including acetamide derivatives, is a common theme in chemical research. For example, the study by Fahim and Ismael (2019) discusses the synthesis and antimicrobial activity of novel sulphonamide derivatives, demonstrating the importance of structural modification in enhancing biological activity (Fahim & Ismael, 2019). Similarly, the work on heterocycles by cascade reactions using versatile thioureido-acetamides by Schmeyers and Kaupp (2002) illustrates the utility of starting materials like acetamides for generating a variety of heterocyclic compounds in one-pot reactions, showcasing the efficiency and atom economy of such processes (Schmeyers & Kaupp, 2002).
Biological Activities
The exploration of biological activities, such as antimicrobial and anticancer properties, is a crucial aspect of research on new chemical entities. The study by Kamble, Latthe, and Badami (2007) on bisheterocycles derived from sydnone derivatives highlights the potential antifungal activity of these compounds, suggesting their utility in developing new antimicrobial agents (Kamble, Latthe, & Badami, 2007). Additionally, the synthesis and antimicrobial evaluation of thiazole and pyrazole derivatives by Gouda et al. (2010) further emphasize the importance of heterocyclic compounds in medicinal chemistry, demonstrating their promising activities against various pathogens (Gouda et al., 2010).
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-3-19-16(26)9-23-15(10-24)8-20-18(23)28-11-17(27)22-14-6-4-5-13(7-14)21-12(2)25/h4-8,24H,3,9-11H2,1-2H3,(H,19,26)(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMGZDXZUFLUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)NC(=O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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